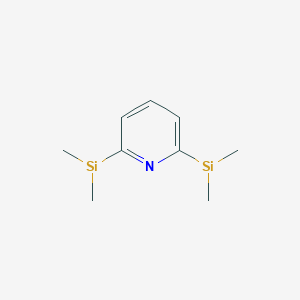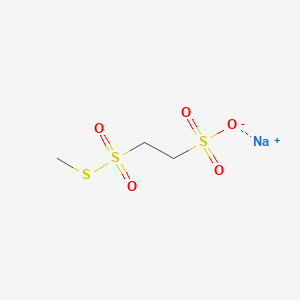![molecular formula C6H14N2O2 B115981 [(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol CAS No. 155935-61-8](/img/structure/B115981.png)
[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound is also known as D-THP and has a unique chemical structure that makes it an interesting subject for research. In
Mecanismo De Acción
The exact mechanism of action of [(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the replication of viruses and bacteria. It may also act by disrupting the cell membrane of microorganisms, leading to their death.
Efectos Bioquímicos Y Fisiológicos
[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol has been shown to have various biochemical and physiological effects. It has been shown to have antiviral, antibacterial, and antifungal properties, as well as anti-inflammatory and antioxidant effects. It has also been shown to have a protective effect on the liver and to improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, its bioavailability and toxicity should be carefully evaluated before use in in vivo experiments.
Direcciones Futuras
There are several future directions for research on [(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol. One area of research could be the development of new synthetic methods that are more efficient and cost-effective. Another area of research could be the investigation of its potential use as a drug for the treatment of viral and bacterial infections. Additionally, further studies could be conducted to explore its potential use as a precursor for the synthesis of other biologically active compounds. Finally, the safety and toxicity of [(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol should be further evaluated to ensure its safe use in various applications.
Métodos De Síntesis
[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol can be synthesized through a multistep process that involves the use of various reagents and catalysts. The first step involves the reaction of 3-pyrrolidinone with formaldehyde to produce 3-hydroxymethyl pyrrolidine. This intermediate is then reacted with ammonium chloride and sodium cyanoborohydride to produce [(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol. The synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol has been studied for its potential applications in the field of scientific research. This compound has been shown to have various biological activities, including antiviral, antibacterial, and antifungal properties. It has also been studied for its potential use as a precursor for the synthesis of other biologically active compounds.
Propiedades
Número CAS |
155935-61-8 |
|---|---|
Nombre del producto |
[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol |
Fórmula molecular |
C6H14N2O2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
[(3R,4R,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H14N2O2/c7-6-4(2-9)1-8-5(6)3-10/h4-6,8-10H,1-3,7H2/t4-,5+,6+/m0/s1 |
Clave InChI |
GKRGFUWLYFZLKY-KVQBGUIXSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@H](N1)CO)N)CO |
SMILES |
C1C(C(C(N1)CO)N)CO |
SMILES canónico |
C1C(C(C(N1)CO)N)CO |
Sinónimos |
2,4-Pyrrolidinedimethanol,3-amino-,[2S-(2alpha,3alpha,4alpha)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



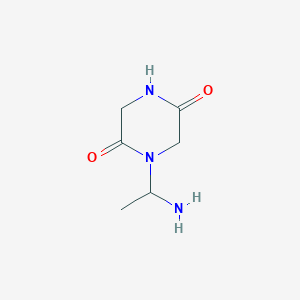
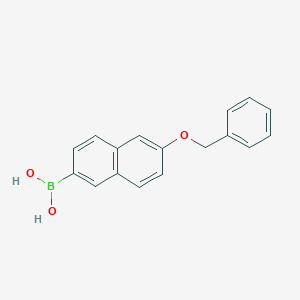
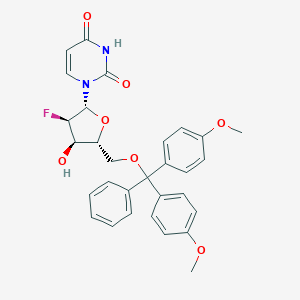
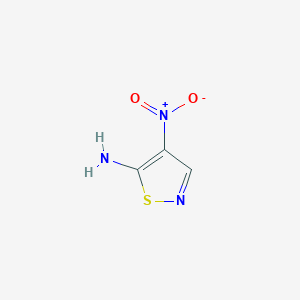
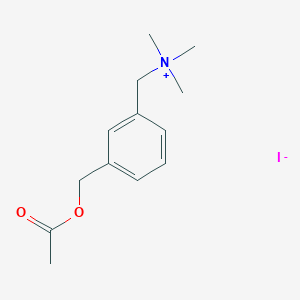
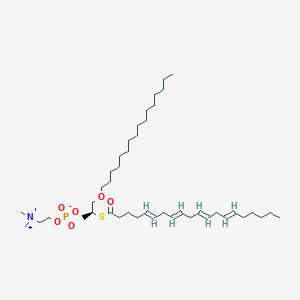
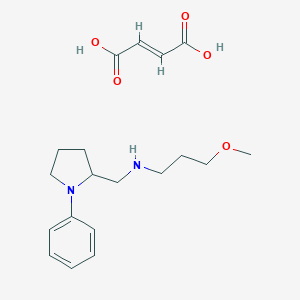
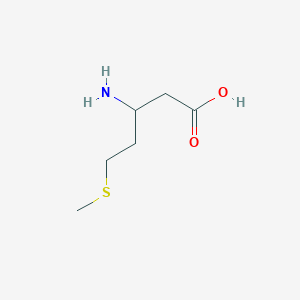
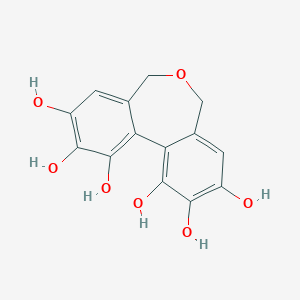
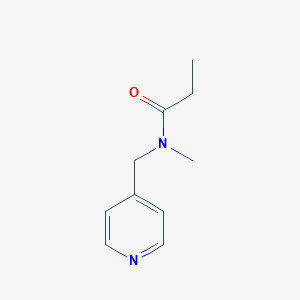
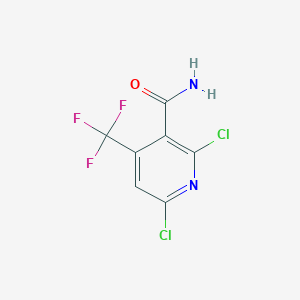
![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)
